N,N-Dimethyl-N'-(1-methyl-1H-1,2,4-triazol-3-yl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)formimidamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)formimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 1-methyl-1H-1,2,4-triazole. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)formimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)formamide, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)formimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)formimidamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the N,N-dimethylformimidamide group.
N,N-Dimethylformamide: Shares the N,N-dimethylformimidamide moiety but lacks the triazole ring.
1-Methyl-1H-1,2,4-triazole: Similar to the triazole part of the compound but without the N,N-dimethylformimidamide group.
Uniqueness
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)formimidamide is unique due to the combination of the triazole ring and the N,N-dimethylformimidamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11N5 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(1-methyl-1,2,4-triazol-3-yl)methanimidamide |
InChI |
InChI=1S/C6H11N5/c1-10(2)4-7-6-8-5-11(3)9-6/h4-5H,1-3H3/b7-4+ |
InChI Key |
BAEBHPIDPYCDKH-QPJJXVBHSA-N |
Isomeric SMILES |
CN1C=NC(=N1)/N=C/N(C)C |
Canonical SMILES |
CN1C=NC(=N1)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.